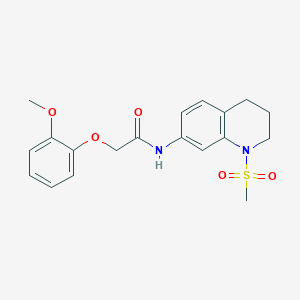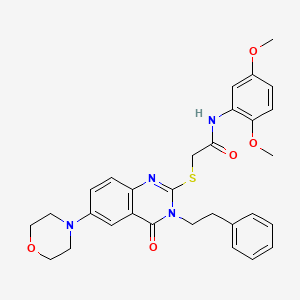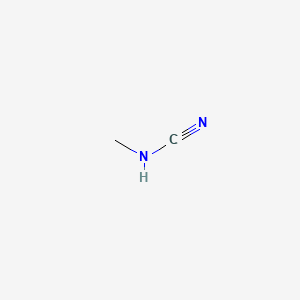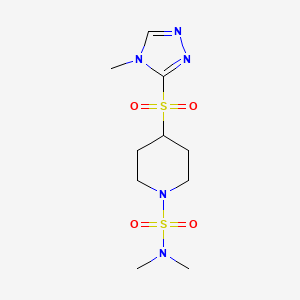
2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is complex and not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific receptors or enzymes in the body, thereby altering their activity and function. For example, it has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. Some of the reported effects of this compound include inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory properties, which may make it a useful tool for studying the role of inflammation in various disease processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide in lab experiments is its high potency and specificity. This compound has been shown to be a highly effective inhibitor of several key enzymes and receptors, which makes it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research involving 2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide. Some of the most promising areas of study include its potential applications in cancer therapy, where it may be useful as a targeted therapy for specific types of cancer. Additionally, this compound may have applications in the treatment of viral infections, where it has been shown to have potent antiviral activity. Finally, further research is needed to better understand the mechanism of action of this compound and to identify new targets for its use in scientific research.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the use of a multi-step process that begins with the reaction of 2-methoxyphenol with sodium hydride to form 2-methoxyphenolate. This intermediate is then reacted with 7-chloro-3,4-dihydroquinoline to form the corresponding 7-chloro-3,4-dihydroquinoline-2-ol. The final step involves the reaction of this intermediate with N-(methylsulfonyl)acetamide to form this compound.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to be a potent inhibitor of several key enzymes, including tyrosine kinases and proteases, which play important roles in various cellular processes.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-7-3-4-8-18(17)26-13-19(22)20-15-10-9-14-6-5-11-21(16(14)12-15)27(2,23)24/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJKISCLNJDKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2951031.png)
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)
